molecular formula C23H41N5O5Si2 B13680049 2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one

2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one

Cat. No.: B13680049
M. Wt: 523.8 g/mol
InChI Key: JJVKQEHYDPSMAV-UHFFFAOYSA-N
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Description

2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one is a complex organic compound with a unique structure that includes a purine base and a furodioxadisilocin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the furodioxadisilocin ring system and the subsequent attachment of the purine base. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium azide (NaN3) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction could produce various alcohols or amines.

Scientific Research Applications

2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids or proteins, potentially inhibiting their function. The furodioxadisilocin moiety may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-9-(2-hydroxyethyl)-1H-purin-6(9H)-one: Similar structure but lacks the furodioxadisilocin moiety.

    2-Amino-9-(3,4-dihydroxybutyl)-1H-purin-6(9H)-one: Contains a different side chain with hydroxyl groups.

Uniqueness

The uniqueness of 2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one lies in its complex structure, which combines a purine base with a furodioxadisilocin moiety

Properties

Molecular Formula

C23H41N5O5Si2

Molecular Weight

523.8 g/mol

IUPAC Name

2-amino-9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-3,6,6a,8,9,9a-hexahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6-one

InChI

InChI=1S/C23H41N5O5Si2/c1-12(2)34(13(3)4)11-35(14(5)6,15(7)8)33-19-16(9-31-34)32-22(18(19)29)28-10-25-17-20(28)26-23(24)27-21(17)30/h10,12-16,18-19,22,29H,9,11H2,1-8H3,(H3,24,26,27,30)

InChI Key

JJVKQEHYDPSMAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si]1(C[Si](OC2C(CO1)OC(C2O)N3C=NC4=C3N=C(NC4=O)N)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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